molecular formula C23H20N2O5S B2850965 (E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192740-56-9

(E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2850965
CAS No.: 1192740-56-9
M. Wt: 436.48
InChI Key: VHLUQZNUIQOUOE-SFQUDFHCSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a unique fusion of a benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core with a 4-methoxybenzylidene substituent in the (E)-configuration. The methoxy group at the para position of the benzylidene moiety enhances electronic delocalization, influencing reactivity and intermolecular interactions .

Synthesis pathways for analogous compounds (e.g., ) suggest that such structures are typically constructed via cyclocondensation reactions involving hydrazine derivatives or thiohydrazonates.

  • Cyclization of thiazolo-oxadiazocine precursors.
  • Schiff base formation between carbonyl groups and amines/hydrazines .

Properties

IUPAC Name

methyl (13E)-13-[(4-methoxyphenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-23-18(21(27)29-3)19(15-6-4-5-7-16(15)30-23)25-20(26)17(31-22(25)24-23)12-13-8-10-14(28-2)11-9-13/h4-12,18-19H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLUQZNUIQOUOE-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(C=C5)OC)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 436.48 g/mol . The structural complexity includes multiple functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC23H20N2O5S
Molecular Weight436.48 g/mol
InChI KeyISQMATTYUBHJGP-COKAPLQVSA-N

Antimicrobial Activity

Research has indicated that derivatives of the thiazolo[2,3-d][1,3,5]oxadiazocine class exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains. A study demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit metabolic pathways.

Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, a derivative demonstrated cytotoxic effects on human breast cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, several studies have reported anti-inflammatory effects associated with similar compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may be useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of thiazolo[2,3-d][1,3,5]oxadiazocine derivatives.
    • Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity Assay
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was employed to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
  • Anti-inflammatory Activity Assessment
    • Objective : To determine the effect on inflammatory markers.
    • Method : ELISA tests for TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
    • Results : Significant reduction in cytokine levels was observed at concentrations above 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized below, with key differences in substituents, electronic profiles, and physical properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Modifications Key Physical Properties References
Target compound Benzo[g]thiazolo-oxadiazocine 4-methoxybenzylidene, methyl, carboxylate Not explicitly reported
(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-... () Benzo[g]thiazolo-oxadiazocine 3-iodobenzylidene (vs. 4-methoxy) Likely higher molecular weight
Ethyl 5-((1-(5-methyl-1-phenyl-1H-triazol-4-yl)ethylidene)hydrazono)-... (Compound 9b, ) Thiadiazole-triazole hybrid Phenyltriazole, ethyl ester Isolated via cyclocondensation
(2Z)-2-(4-Cyanobenzylidene)-...thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, ) Thiazolo-pyrimidine 4-cyanobenzylidene, nitrile Mp: 213–215°C; IR: 2219 cm⁻¹ (CN)
4-(Thiophen-2-yl)-4,10-dihydrothiopyrano[3,2-b]benzothiazine-2,3-dicarboxylate (5e, ) Thiopyrano-benzothiazine Thiophene, dicarboxylate Mp: 206–208°C; IR: 2220 cm⁻¹ (CN)

Key Observations:

Substituent Effects: The 4-methoxy group in the target compound likely enhances solubility and electron-donating capacity compared to the 3-iodo analog (), which may exhibit heavier atom effects (e.g., increased steric bulk, polarizability) . Cyanobenzylidene (11b, ) introduces strong electron-withdrawing character, contrasting with the electron-donating methoxy group. This difference impacts reactivity in cycloadditions or nucleophilic substitutions .

Core Heterocycles: Thiazolo-pyrimidine () and thiopyrano-benzothiazine () cores lack the methanobridge present in the target compound, reducing conformational rigidity. This structural flexibility may influence binding affinities in biological systems .

Spectroscopic Profiles :

  • IR data for nitrile-containing analogs (e.g., 11b, 5e) show strong absorption near 2219–2220 cm⁻¹, absent in the target compound. This suggests distinct electronic environments for functional group analysis .

Implications for Further Research

  • Structure-Activity Relationships (SAR) : Substituent variations (e.g., methoxy vs. iodo) warrant exploration for biological activity modulation, particularly in antimicrobial or anticancer applications.
  • Crystallographic Analysis : Using SHELX () or ORTEP-3 () could resolve the target compound’s conformation and hydrogen-bonding patterns, critical for understanding solid-state behavior .
  • Computational Modeling : Molecular docking studies (as in ) may predict interactions with biological targets, leveraging the compound’s rigid core and substituent diversity .

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